N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide
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Overview
Description
“N-(6-fluoro-1,3-benzothiazol-2-yl)guanidine” is a compound with the molecular formula C₈H₇FN₄S . It’s related to the compound you’re interested in, but it’s not the same.
Synthesis Analysis
There are some studies on the synthesis of related compounds. For instance, a new series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl diamides were synthesized in vitro as potential antifungal agents .Molecular Structure Analysis
The molecular structure of related compounds can be analyzed using various techniques such as IR, 1H, 13C, 19F nuclear magnetic resonance spectra, high resolution mass spectrometry, elemental analysis and also by X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For example, a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides was synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be determined using various techniques. For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, H bond acceptors, H bond donors, freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume of a related compound “N-[3-(Dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide” have been reported .Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14FN3OS/c24-15-10-11-19-21(12-15)29-23(26-19)27-22(28)17-13-20(14-6-2-1-3-7-14)25-18-9-5-4-8-16(17)18/h1-13H,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRPNOSLFRMTPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC5=C(S4)C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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